molecular formula C14H11BrN2O2S B1532117 4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 1014613-05-8

4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1532117
Key on ui cas rn: 1014613-05-8
M. Wt: 351.22 g/mol
InChI Key: XYWYPNRYJVGINH-UHFFFAOYSA-N
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Patent
US08877742B2

Procedure details

To a solution of 4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (D22) (3.37 g, 9.99 mmol) in THF (50 mL) stirred at −35° C. was added 2M THF solution of LDA (9.99 mL, 19.99 mmol) and the mixture was stirred for 45 min at this temperature. Iodomethane (1.250 mL, 19.99 mmol) was added dropwise to the mixture and the mixture was then allowed to warm to RT over 2 hours. The reaction was quenched with addition of saturated NH4Cl aq. solution and the mixture was poured into saturated NH4Cl aq. solution (100 mL). The mixture was extracted with ethyl acetate. The organic layers were combined, washed with brine (100 mL), dried over MgSO4, filtered and evaporated in vacuo. The crude residue was purified by chromatography on silica, eluting with a gradient of 0-20% ethyl acetate in cyclohexane to give the title compound (2.93 g). LCMS (A): m/z (M+H)+ 351/353, C14H11BrN2O2S requires 350/352 (acidic).
Quantity
3.37 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.99 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([S:11]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)(=[O:13])=[O:12])[CH:9]=[CH:10][C:3]=12.[Li+].[CH3:21]C([N-]C(C)C)C.IC>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([S:11]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)(=[O:13])=[O:12])[C:9]([CH3:21])=[CH:10][C:3]=12 |f:1.2|

Inputs

Step One
Name
Quantity
3.37 g
Type
reactant
Smiles
BrC1=C2C(=NC=C1)N(C=C2)S(=O)(=O)C2=CC=CC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.25 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
9.99 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 45 min at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with addition of saturated NH4Cl aq. solution
ADDITION
Type
ADDITION
Details
the mixture was poured into saturated NH4Cl aq. solution (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by chromatography on silica
WASH
Type
WASH
Details
eluting with a gradient of 0-20% ethyl acetate in cyclohexane

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=C2C(=NC=C1)N(C(=C2)C)S(=O)(=O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.93 g
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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